5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring substituted with a difluoroethyl group and a thiadiazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the difluoroethyl group and the formation of the thiadiazole ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic substitution using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Formation of the Thiadiazole Ring: This step typically involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. The pyrazole and thiadiazole rings contribute to the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with similar compounds such as:
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine: This compound features a similar pyrazole ring with a difluoroethyl group but differs in the substitution pattern.
5-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with a methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N5S/c8-5(9)3-14-4(1-2-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAGNQHCORMLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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